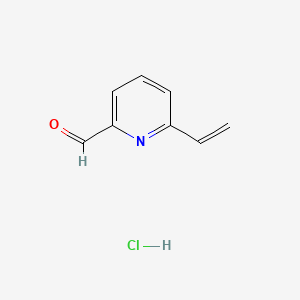
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse range of biological activities and are widely used in medicinal chemistry and agricultural applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides. The reactions are carried out under mild to moderate conditions, depending on the reactivity of the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can be compared with other pyridazine derivatives, such as:
2-benzyl-6-oxo-1,6-dihydropyridazin-3-yl derivatives: These compounds have similar structures but different substituents, leading to variations in their biological activities.
1,3,5-triazin-2-yl derivatives: These compounds contain a triazine ring instead of a pyridazine ring, resulting in different chemical and biological properties.
1,3,4-oxadiazole derivatives: These compounds have an oxadiazole ring, which imparts unique properties compared to pyridazine derivatives.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C7H7KN2O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
potassium;2-(1-methyl-6-oxopyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H8N2O3.K/c1-9-6(10)3-2-5(8-9)4-7(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BEWAWBLBBPZHHM-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=O)C=CC(=N1)CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)

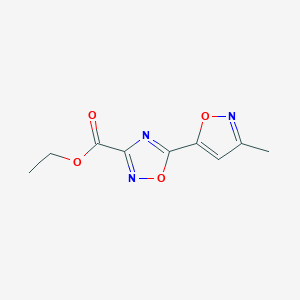
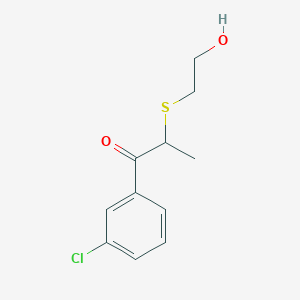

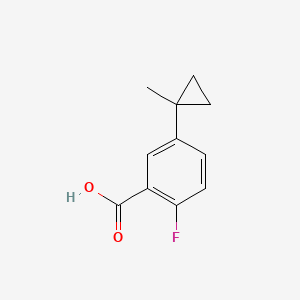

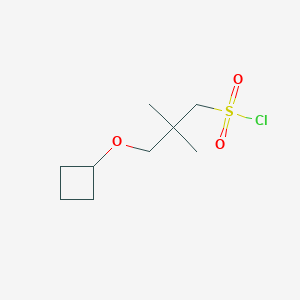
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

